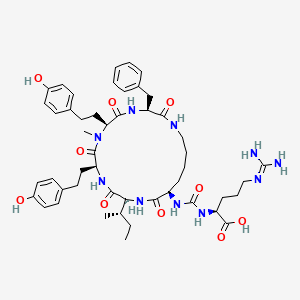
Oscillamide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oscillamide C is a natural product found in Planktothrix rubescens, Planktothrix agardhii, and Planktothrix with data available.
Scientific Research Applications
Biological Activities
Oscillamide C exhibits a range of biological activities that make it a candidate for further research in pharmacology and toxicology:
- Antimicrobial Activity : this compound has shown potential in inhibiting the growth of various microorganisms. Studies have demonstrated its efficacy against several strains of bacteria, suggesting its application as a natural antimicrobial agent .
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes such as proteases and phosphatases. This property is significant for developing therapeutic agents targeting diseases where these enzymes play a crucial role .
- Cytotoxicity : Some studies have reported cytotoxic effects of this compound on cancer cell lines, indicating its potential use in cancer therapy .
Applications in Environmental Science
The production of this compound by cyanobacteria raises concerns regarding its ecological impact:
- Toxin Monitoring : Given its classification as a cyanotoxin, this compound is monitored in water bodies to assess the health risks associated with cyanobacterial blooms. Studies have linked the presence of this compound to harmful algal blooms, necessitating regular environmental assessments .
- Biodiversity Studies : The distribution of this compound among different cyanobacterial species provides insights into microbial diversity and ecosystem dynamics. Understanding the ecological roles of these compounds can inform conservation strategies .
Case Studies
- Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that extracts containing this compound significantly inhibited bacterial growth compared to control groups. This suggests its potential use in developing natural preservatives or therapeutic agents against bacterial infections .
- Enzyme Inhibition Analysis : Research focused on the enzyme inhibition properties of this compound revealed that it effectively inhibits serine proteases involved in inflammatory processes. This finding points to its potential application in treating inflammatory diseases .
- Environmental Impact Assessment : A longitudinal study tracking cyanobacterial toxins over five years highlighted fluctuations in this compound concentrations correlating with environmental changes such as nutrient levels and temperature variations. This underscores the importance of monitoring such compounds for environmental health assessments .
Properties
Molecular Formula |
C49H68N10O10 |
|---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-12-[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C49H68N10O10/c1-4-30(2)41-45(65)54-37(25-19-31-15-21-34(60)22-16-31)46(66)59(3)40(26-20-32-17-23-35(61)24-18-32)44(64)55-39(29-33-11-6-5-7-12-33)42(62)52-27-9-8-13-36(43(63)58-41)56-49(69)57-38(47(67)68)14-10-28-53-48(50)51/h5-7,11-12,15-18,21-24,30,36-41,60-61H,4,8-10,13-14,19-20,25-29H2,1-3H3,(H,52,62)(H,54,65)(H,55,64)(H,58,63)(H,67,68)(H4,50,51,53)(H2,56,57,69)/t30-,36+,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
TTWROJJNRKDVPJ-FVCPQTOGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC2=CC=CC=C2)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC2=CC=CC=C2)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O |
Synonyms |
oscillamide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















